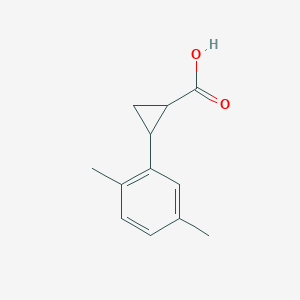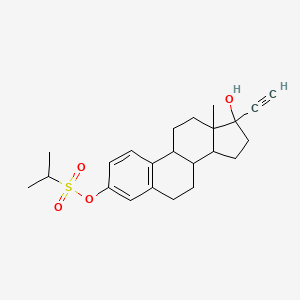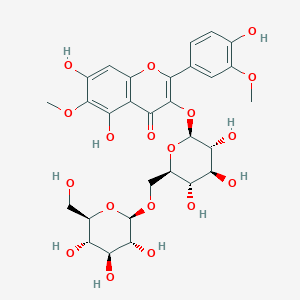![molecular formula C39H52ClF2FeNNiP2- B12305481 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)
Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is a complex organometallic compound that features a nickel(II) center coordinated to a variety of ligands, including a chloro group, a 4-cyanophenyl group, and a chiral phosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) typically involves the coordination of the nickel(II) center with the desired ligands. The process often starts with the preparation of the chiral phosphine ligand, which is then reacted with a nickel(II) precursor, such as nickel(II) chloride, in the presence of the 4-cyanophenyl group. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and may require the use of a solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) can undergo various types of chemical reactions, including:
Oxidation: The nickel(II) center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced to nickel(I) or nickel(0) species.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of ligands such as phosphines, amines, or halides under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions can result in the formation of new nickel complexes with different ligand environments.
Scientific Research Applications
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation.
Materials Science: It can be employed in the development of new materials with unique electronic or magnetic properties.
Biological Studies: The compound’s chiral nature makes it useful in studying enantioselective processes and interactions with biological molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) exerts its effects involves the coordination of the nickel center with various substrates. The chiral phosphine ligand plays a crucial role in determining the stereochemistry of the reactions. The nickel center can facilitate electron transfer processes, activate substrates, and stabilize reaction intermediates through coordination.
Comparison with Similar Compounds
Similar Compounds
- Chloro(4-cyanophenyl){®-1-[(S)-2-(diphenylphosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)
- Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-methylphenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)
Uniqueness
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is unique due to the presence of the bis(4-fluorophenyl)phosphinoferrocenyl ligand, which imparts distinct electronic and steric properties. This makes the compound particularly effective in certain catalytic applications and provides unique reactivity compared to similar compounds.
Properties
Molecular Formula |
C39H52ClF2FeNNiP2- |
|---|---|
Molecular Weight |
784.8 g/mol |
IUPAC Name |
benzonitrile;1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;chloronickel;cyclopentane;iron |
InChI |
InChI=1S/C27H38F2P2.C7H4N.C5H10.ClH.Fe.Ni/c1-19(31(26(2,3)4)27(5,6)7)24-9-8-10-25(24)30(22-15-11-20(28)12-16-22)23-17-13-21(29)14-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1 |
InChI Key |
GRGZZSVQVWLVNU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


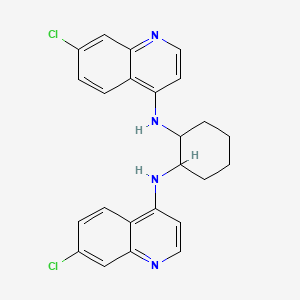
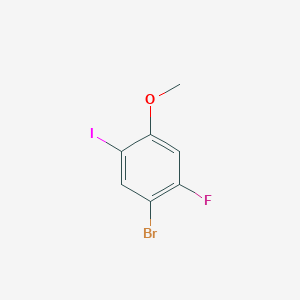
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B12305419.png)
![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)
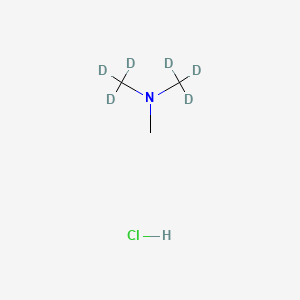
![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)

![rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis](/img/structure/B12305473.png)
